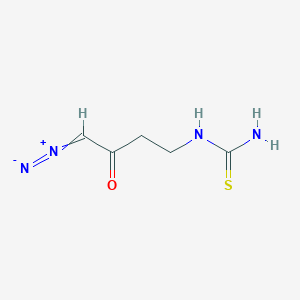
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a diazonium group and a carbamothioylamino group, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by the introduction of the carbamothioylamino group. The reaction conditions often require low temperatures and the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing the production of by-products.
化学反应分析
Types of Reactions
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the carbamothioylamino group can engage in nucleophilic interactions. These properties enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical and biological research.
相似化合物的比较
Similar Compounds
4-(Carbamothioylamino)phenyl]thiourea: Known for its potential therapeutic and environmental applications.
Amithiozone: Used in trials for treating Mycobacterium Avium-intracellulare infection.
Uniqueness
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate stands out due to its unique combination of a diazonium group and a carbamothioylamino group, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
属性
CAS 编号 |
88204-96-0 |
|---|---|
分子式 |
C5H8N4OS |
分子量 |
172.21 g/mol |
IUPAC 名称 |
(4-diazo-3-oxobutyl)thiourea |
InChI |
InChI=1S/C5H8N4OS/c6-5(11)8-2-1-4(10)3-9-7/h3H,1-2H2,(H3,6,8,11) |
InChI 键 |
KJKDIXMSIOYSBL-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=S)N)C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)
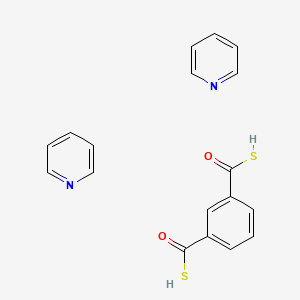
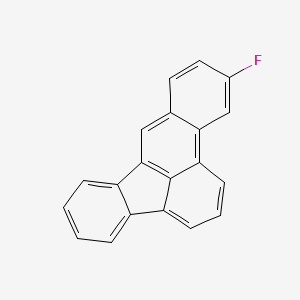
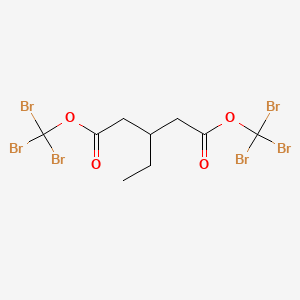
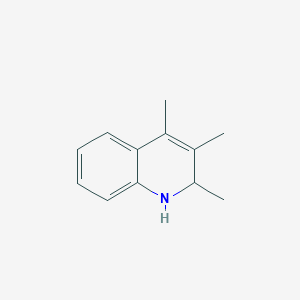
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
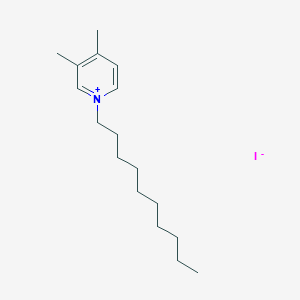
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
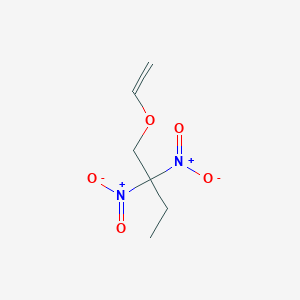
![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)
